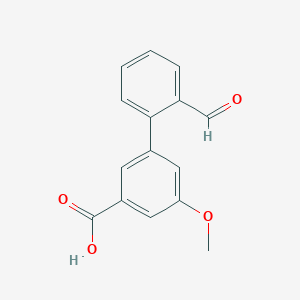

3-(2-Formylphenyl)-5-methoxybenzoic acid

Description

Evolution of Synthetic Methodologies for Biaryl and Substituted Benzoic Acid Architectures

The synthesis of biaryl compounds, which feature two directly connected aromatic rings, has been a central theme in organic chemistry for over a century. acs.org Historically, methods like the Ullmann coupling, which involves the copper-mediated reaction of aryl halides, were employed. acs.org However, these early methods often required harsh reaction conditions and offered limited substrate scope.

A paradigm shift occurred with the advent of transition metal-catalyzed cross-coupling reactions. The development of the Suzuki-Miyaura, Stille, and Negishi couplings, which utilize palladium or nickel catalysts, revolutionized biaryl synthesis. acs.org These methods allow for the formation of carbon-carbon bonds under milder conditions with greater efficiency and functional group tolerance. acs.orgresearchgate.net The Suzuki-Miyaura coupling, in particular, has become a cornerstone of modern organic synthesis due to its use of relatively stable and accessible boronic acids as coupling partners. wikipedia.orglibretexts.org

Recent advancements have focused on further refining these catalytic systems. This includes the development of highly active and selective catalysts, the use of more environmentally benign reaction media, and the expansion of coupling partners to include less reactive electrophiles. rsc.orgnih.gov Methodologies such as C-H activation have also emerged as powerful tools for the direct arylation of aromatic compounds, offering a more atom-economical approach to biaryl synthesis. researchgate.net

A plausible and widely utilized method for the synthesis of a compound like 3-(2-Formylphenyl)-5-methoxybenzoic acid would be the Suzuki-Miyaura cross-coupling reaction. This would likely involve the coupling of 3-bromo-5-methoxybenzoic acid with 2-formylphenylboronic acid in the presence of a palladium catalyst and a base. rsc.orgbeilstein-journals.orgnih.gov

Table 1: Key Synthetic Methodologies for Biaryl Construction

| Methodology | Description | Key Features |

| Ullmann Coupling | Copper-mediated coupling of aryl halides. | Historical significance, often requires high temperatures. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid. wikipedia.org | Mild reaction conditions, high functional group tolerance, wide applicability. wikipedia.orglibretexts.org |

| Stille Coupling | Palladium-catalyzed coupling of an aryl halide with an organotin compound. acs.org | Effective for a broad range of substrates. acs.org |

| Negishi Coupling | Palladium or nickel-catalyzed coupling of an aryl halide with an organozinc reagent. acs.org | High reactivity of the organozinc partner. acs.org |

| Direct C-H Arylation | Transition metal-catalyzed direct coupling of an aromatic C-H bond with an aryl halide. | High atom economy, avoids pre-functionalization of one coupling partner. |

Significance of Formyl and Methoxy (B1213986) Functionalities in Building Block Design

The functional groups appended to a core molecular scaffold are critical determinants of its chemical behavior and potential applications. In the case of this compound, the formyl (-CHO) and methoxy (-OCH₃) groups play pivotal roles.

The formyl group is a versatile synthetic handle. Its aldehyde functionality can undergo a wide array of chemical transformations, including:

Oxidation to a carboxylic acid.

Reduction to a primary alcohol.

Nucleophilic addition reactions to form secondary alcohols (via Grignard or organolithium reagents).

Wittig reactions to form alkenes.

Reductive amination to form amines.

Condensation reactions to form imines, oximes, and hydrazones.

This reactivity makes the formyl group an excellent precursor for the introduction of further molecular complexity. In medicinal chemistry, the aldehyde group can also participate in crucial interactions with biological targets, such as forming covalent bonds with active site residues of enzymes. rsc.org

The methoxy group , on the other hand, is generally considered to be more electronically influential than synthetically reactive. Its key contributions include:

Electron-donating effect: The methoxy group is an electron-donating group through resonance, which can influence the reactivity of the aromatic ring towards electrophilic substitution.

Lipophilicity: The presence of a methoxy group generally increases the lipophilicity (fat-solubility) of a molecule, which can be a critical parameter for drug absorption and distribution in the body.

Metabolic stability: The methyl ether linkage is relatively stable to metabolic degradation compared to a free hydroxyl group.

Conformational influence: The steric bulk of the methoxy group can influence the preferred conformation of the molecule, which can be important for its interaction with a biological target.

Contextualizing this compound within Contemporary Synthetic Chemistry

The ortho-formyl biaryl motif is of particular interest as it can exist in equilibrium with a cyclic lactol form, a structural feature that can influence its chemical and biological properties. nih.gov The combination of a carboxylic acid and an aldehyde in the same molecule also opens up possibilities for the synthesis of heterocyclic systems through intramolecular reactions.

Given the synthetic accessibility of its constituent parts (3-bromo-5-methoxybenzoic acid and 2-formylphenylboronic acid are commercially available or can be readily synthesized), this compound represents a synthetically tractable target for chemists aiming to explore new chemical space in drug discovery and materials science.

Table 2: Physicochemical Properties of a Related Compound: 5-Formyl-2-methoxybenzoic acid

| Property | Value | Source |

| Molecular Formula | C₉H₈O₄ | rsc.org |

| Molecular Weight | 180.16 g/mol | rsc.org |

| CAS Number | 84923-70-6 | rsc.org |

Note: Data for the specific compound this compound is not available in the cited sources. The data presented is for a structurally related isomer to provide an approximate indication of its properties.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-formylphenyl)-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-13-7-11(6-12(8-13)15(17)18)14-5-3-2-4-10(14)9-16/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYQRWUBZFNLAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50688852 | |

| Record name | 2'-Formyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261921-18-9 | |

| Record name | 2'-Formyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Pathways of 3 2 Formylphenyl 5 Methoxybenzoic Acid

Reactions of the Formyl Moiety

The aldehyde group is a versatile functional group known for its susceptibility to oxidation, reduction, and nucleophilic attack.

The formyl group of 3-(2-Formylphenyl)-5-methoxybenzoic acid can be readily oxidized to a second carboxylic acid group, yielding 5-methoxy-[1,1'-biphenyl]-2,3'-dicarboxylic acid. This transformation is a fundamental process in organic synthesis. ncert.nic.in Aldehydes are more easily oxidized than ketones and can be converted to carboxylic acids using a variety of common oxidizing agents, including nitric acid, potassium permanganate, and potassium dichromate. ncert.nic.in

Modern synthetic chemistry emphasizes the use of green and sustainable methods. Photocatalytic oxidation represents a significant advancement, utilizing light energy to drive chemical reactions, often under mild conditions.

One innovative approach involves the use of sunlight or UVA-light (typically around 370 nm) to promote the oxidation of aldehydes to carboxylic acids using atmospheric oxygen as the sole oxidant, completely eliminating the need for a chemical photocatalyst. rsc.org This method has been successfully applied to a wide range of aromatic aldehydes, suggesting its applicability to this compound. rsc.org The reaction is typically performed in a solvent mixture of acetone (B3395972) and water and can be completed in 3 to 8 hours with high to excellent yields. rsc.org

Another photocatalytic system employs antimony(V) porphyrin complexes, which can catalyze the aerobic oxidation of aldehydes to carboxylic acids under solar light irradiation. researchgate.net These biomimetic systems are inspired by natural processes and offer a pathway for selective oxidation. researchgate.net

A diverse array of catalytic systems has been developed for the efficient conversion of aldehydes to carboxylic acids under various conditions. These systems often offer advantages in terms of selectivity, yield, and operational simplicity.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for the aerobic oxidation of aldehydes. organic-chemistry.org This method is notable for its effectiveness with a broad spectrum of aldehydes, including challenging electron-rich and ortho-substituted aryl aldehydes, providing the corresponding carboxylic acids under mild conditions. organic-chemistry.org

N-Hydroxyphthalimide (NHPI) Organocatalysis: NHPI can catalyze the aerobic oxidation of a wide range of aldehydes in either organic solvents or water. organic-chemistry.org This system uses oxygen as the terminal oxidant and does not require transition metals or other hazardous co-catalysts. organic-chemistry.org

Vanadium Catalysis: Vanadyl acetylacetonate (B107027) [VO(acac)₂] serves as an efficient and selective catalyst for the oxidation of both aromatic and aliphatic aldehydes using hydrogen peroxide as the oxidant. organic-chemistry.org

Biocatalysis: Recombinant aldehyde dehydrogenases (ALDHs) offer a highly chemoselective method for the aerobic oxidation of aldehydes. nih.gov These enzymatic systems operate in aqueous buffer solutions under mild conditions (e.g., pH 8.5, 40 °C) and use air as the oxidant, with the nicotinamide (B372718) cofactor (NAD⁺) being recycled in situ by a nicotinamide oxidase. nih.gov This method demonstrates exceptional functional group tolerance, leaving other oxidizable groups like hydroxyls untouched. nih.gov

Table 1: Selected Catalytic Systems for Aldehyde Oxidation

| Catalyst System | Oxidant | Key Features |

| N-Heterocyclic Carbene (NHC) | Air (O₂) | Mild conditions, effective for challenging substrates. organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) | Air (O₂) | Metal-free, functions in organic solvents or water. organic-chemistry.org |

| Vanadyl acetylacetonate | Hydrogen Peroxide | Efficient and selective for aromatic aldehydes. organic-chemistry.org |

| Aldehyde Dehydrogenase (ALDH) | Air (O₂) | High chemoselectivity, mild aqueous conditions. nih.gov |

| Light-promoted (catalyst-free) | Air (O₂) | Uses sunlight or UVA light, environmentally benign. rsc.org |

The formyl group can undergo reduction to yield either a primary alcohol (hydroxymethyl group) or a fully reduced methyl group.

Reduction to Hydroxymethyl Group: The reduction of an aldehyde to a primary alcohol is a common transformation. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. ncert.nic.in Catalytic hydrogenation over metal catalysts such as palladium, platinum, or nickel also achieves this conversion. ncert.nic.in This would transform this compound into 3-(2-(hydroxymethyl)phenyl)-5-methoxybenzoic acid.

Reduction to Methyl Group: Complete reduction of the carbonyl function to a methylene (B1212753) (or in this case, a methyl) group requires more rigorous conditions. Classic methods include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like KOH in a high-boiling solvent) and the Clemmensen reduction (using zinc-mercury amalgam in concentrated hydrochloric acid). ncert.nic.in A more modern and milder approach involves the use of triethylsilane (Et₃SiH) in the presence of a catalytic amount of the strong Lewis acid tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃]. thieme-connect.comorganic-chemistry.orgnih.gov While highly effective for aliphatic aldehydes, the reduction of aromatic aldehydes with this system can be complicated by competing side reactions. organic-chemistry.orgnih.gov Specifically for aromatic substrates, this system can lead to partial reduction, yielding the corresponding silyl-protected benzylic alcohols. organic-chemistry.orgnih.govresearchgate.net

Table 2: Reduction Products of the Formyl Moiety

| Product Functional Group | Reagents/Reaction Name | Resulting Compound Name |

| Hydroxymethyl (-CH₂OH) | NaBH₄ or LiAlH₄ | 3-(2-(Hydroxymethyl)phenyl)-5-methoxybenzoic acid |

| Methyl (-CH₃) | Wolff-Kishner or Clemmensen Reduction | 3-(o-tolyl)-5-methoxybenzoic acid |

The electrophilic carbon atom of the formyl group is susceptible to attack by nucleophiles, leading to addition and condensation products. The reaction with amines is a prime example, resulting in the formation of imines and enamines.

The reaction of an aldehyde with an amine is a reversible, acid-catalyzed condensation reaction that eliminates a molecule of water. wikipedia.orglibretexts.org The product formed depends on whether a primary or secondary amine is used.

Imine Formation: The reaction of this compound with a primary amine (R-NH₂) would proceed through a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of a C=N double bond, yielding an imine, also known as a Schiff base. libretexts.org

Enamine Formation: When the formyl group reacts with a secondary amine (R₂NH), an enamine is formed. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org After the initial nucleophilic addition to form a carbinolamine intermediate, dehydration cannot proceed to form an iminium ion in the same way as with a primary amine because there is no second proton on the nitrogen to eliminate. libretexts.org Instead, a proton is removed from an adjacent carbon atom (in this case, the benzylic carbon is not available, so this reaction is more typical for enolizable aldehydes), leading to the formation of a carbon-carbon double bond adjacent to the nitrogen atom. libretexts.orgmasterorganicchemistry.com The formation of enamines is an equilibrium process, and the reaction is often driven to completion by removing the water that is formed. masterorganicchemistry.com

Nucleophilic Addition and Condensation Reactions

Aldol and Knoevenagel Condensations

The aldehyde functional group in this compound is a key site for carbon-carbon bond formation through condensation reactions such as the Aldol and Knoevenagel condensations. These reactions involve the nucleophilic addition of an enol or enolate to the aldehyde's carbonyl group. wikipedia.orgchemguide.co.uk

The Aldol condensation typically involves the reaction of an enolizable aldehyde or ketone with another carbonyl compound. wikipedia.orgchemguide.co.uk In the case of this compound, it would serve as the electrophilic partner, reacting with an enolate. A general procedure for an Aldol condensation involves reacting equimolar amounts of the aromatic aldehyde and a ketone, like dihydrolevoglucosenone, in ethanol (B145695) with a base catalyst such as piperidine (B6355638), followed by refluxing for 24-72 hours. wilkes.edu The reaction of 2-formylbenzoic acid under these conditions has been shown to yield multiple products, indicating a complex reaction pathway. wilkes.edu

The Knoevenagel condensation is a modification of the Aldol condensation where the nucleophile is an active methylene compound, characterized by a methylene group flanked by two electron-withdrawing groups. wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base. wikipedia.org For instance, the reaction of an aldehyde with an active hydrogen compound like thiobarbituric acid in the presence of piperidine in ethanol leads to the formation of a conjugated enone. wikipedia.org A notable variation is the Doebner modification, which uses pyridine (B92270) as a solvent and is suitable when one of the activating groups on the nucleophile is a carboxylic acid, often leading to decarboxylation. wikipedia.orgorganic-chemistry.org

The reactivity of the aldehyde in this compound in these condensations is influenced by both the electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylic acid group. The methoxy group, being ortho/para directing, can enhance the reactivity of the aromatic ring, while the meta-positioned carboxylic acid acts as a deactivating group.

Table 1: Examples of Aldol and Knoevenagel Condensation Reactions

| Aldehyde | Reagent | Catalyst/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Formylbenzoic acid | Dihydrolevoglucosenone | Piperidine/Ethanol | Reflux, 24-72h | Exo-cyclic enone and other products | 75% (oil mixture) | wilkes.edu |

| 4-Formylbenzoic acid | Dihydrolevoglucosenone | Piperidine/Ethanol | Reflux, 24-72h | Exo-cyclic enone | 69% (crystalline) | wilkes.edu |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | Not specified | Conjugated enone | Not specified | wikipedia.org |

| Acrolein | Malonic acid | Pyridine | Not specified | trans-2,4-Pentadienoic acid | Not specified | wikipedia.orgorganic-chemistry.org |

| Various aldehydes | Fluorene | NaOH/Ethanol | Reflux, 12h | Knoevenagel condensation products | 70-75% | rsc.org |

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is another key reactive center in this compound, enabling a range of transformations including esterification, amidation, decarboxylation, and activation for coupling reactions.

Esterification of benzoic acids can be achieved through various methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. usm.myresearchgate.net Microwave-assisted esterification of substituted benzoic acids in a sealed vessel has been shown to be effective, with primary alcohols generally giving higher yields than secondary or tertiary alcohols. usm.myresearchgate.netresearchgate.net For sterically hindered acids, alternative methods like the Yamaguchi esterification or the use of activating agents may be necessary. mdpi.com The use of solid acid catalysts, such as modified montmorillonite (B579905) K10, allows for solvent-free esterification of benzoic acids with both electron-donating and withdrawing groups in high yields. ijstr.org

Amidation of benzoic acids to form amides can be performed directly by reacting the carboxylic acid with an amine. lookchemmall.comresearchgate.net This reaction is often facilitated by coupling agents or catalysts to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. Boric acid has been used as a simple and effective catalyst for the dehydrative amidation of benzoic acid with various amines under mild conditions. researchgate.net More sophisticated reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been developed for chemoselective amidation, showing preference for primary or aliphatic amines over secondary or aromatic amines. lookchemmall.com Titanium(IV) chloride in pyridine has also been reported as an effective system for the direct amidation of a wide range of carboxylic acids and amines. rsc.org

Table 2: Examples of Esterification and Amidation of Benzoic Acid Derivatives

| Reaction | Carboxylic Acid | Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Esterification | 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄/Microwave, 130-150°C | Ethyl 4-fluoro-3-nitrobenzoate | Good | usm.myresearchgate.netresearchgate.net |

| Esterification | Benzoic acid | Methanol | Modified Montmorillonite K10/Reflux, 5h | Methyl benzoate | High | ijstr.org |

| Esterification | Benzoic acid | Alcohols (C7-C13) | Tin(II) compound/Distillation | Benzoic esters | Not specified | mdpi.com |

| Amidation | Benzoic acid | Aniline | Boric acid/Heat | N-Phenylbenzamide | Good | researchgate.net |

| Amidation | Benzoic acid | Ethylamine/Diethylamine | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | N-Ethylbenzamide | Excellent | lookchemmall.com |

| Amidation | 2-Methoxybenzoic acid | Morpholine | TiF₄/Toluene, Reflux, 24h | (2-Methoxyphenyl)(morpholino)methanone | 61% | rsc.org |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for simple benzoic acids. However, the reaction can be facilitated under specific conditions or with particular substitution patterns. Heating a carboxylic acid with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide) is a classic method for decarboxylation. libretexts.orgyoutube.com For instance, heating benzoic acid with soda lime produces benzene (B151609). libretexts.org

The thermal decomposition of biphenyl (B1667301) carboxylic acids has been studied, revealing that decarboxylation to form biphenyl competes with dehydration and ring-closure to yield fluorenone. acs.org The presence of a zinc(II) catalyst can suppress the formation of the ketone and favor decarboxylation. acs.org The decarboxylation of carboxylic acids can also be influenced by the presence of other functional groups. Generally, acids with strongly electron-withdrawing groups on the α-carbon undergo decarboxylation more readily. libretexts.org

The carboxylic acid group can be activated to facilitate coupling reactions by converting it into a more reactive derivative, such as an acid chloride or an anhydride.

Acid chlorides are commonly prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). chemguide.co.ukcommonorganicchemistry.comlibretexts.orglibretexts.org The reaction with thionyl chloride is widely used, often performed at reflux, and produces gaseous byproducts (SO₂ and HCl) that are easily removed. commonorganicchemistry.comlibretexts.org The use of oxalyl chloride, often with a catalytic amount of DMF, is a milder method that can be carried out at room temperature. commonorganicchemistry.com

Anhydrides can be formed from carboxylic acids and serve as activated intermediates for esterification and amidation reactions. Mixed anhydrides, for example, are intermediates in the Yamaguchi esterification. Symmetrical anhydrides can also be generated in situ.

Table 3: Reagents for the Formation of Acid Chlorides from Carboxylic Acids

| Reagent | Typical Conditions | Byproducts | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Neat, reflux | SO₂, HCl | commonorganicchemistry.comlibretexts.org |

| Phosphorus(V) chloride (PCl₅) | Cold | POCl₃, HCl | chemguide.co.uklibretexts.org |

| Phosphorus(III) chloride (PCl₃) | Room temperature | H₃PO₃ | chemguide.co.uklibretexts.org |

| Oxalyl chloride ((COCl)₂) | DCM, RT, cat. DMF | CO, CO₂, HCl | commonorganicchemistry.com |

Reactions of the Methoxy Group

The methoxy group on the aromatic ring can be cleaved to yield a phenol (B47542) through demethylation. A powerful and widely used reagent for this transformation is boron tribromide (BBr₃). researchgate.netorgsyn.orgnih.gov This reaction is effective for a wide range of aryl methyl ethers and can often be carried out at or below room temperature. orgsyn.org

The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov It is generally advisable to use at least one equivalent of BBr₃ per methoxy group. researchgate.net If other Lewis basic functional groups are present in the molecule, such as the aldehyde and carboxylic acid in this compound, additional equivalents of BBr₃ may be required to ensure complete reaction, as these groups can also coordinate with the reagent. researchgate.netresearchgate.net The reaction is typically performed in a dry, inert solvent like dichloromethane (B109758) (DCM), often starting at low temperatures (e.g., 0 °C or -78 °C) and allowing the mixture to warm to room temperature. orgsyn.orgcommonorganicchemistry.com

Table 4: Conditions for Demethylation of Aryl Methyl Ethers with BBr₃

| Substrate | BBr₃ Equivalents | Solvent | Temperature/Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,3'-Dimethoxybiphenyl | ~1.7 | Methylene chloride | -80°C to RT, overnight | 3,3'-Dihydroxybiphenyl | 77-86% | orgsyn.org |

| General Aryl Methyl Ether | 2.2 | DCM | 0°C to RT, 22h | Phenol | 79% | commonorganicchemistry.com |

| General Aryl Methyl Ether | 3.0 | DCM | 0°C to RT, overnight | Phenol | 82% | commonorganicchemistry.com |

| Methoxy-substituted phenone | 2.5 | DCM | RT, 24h | Phenolic product | --- | researchgate.net |

Nucleophilic Aromatic Substitution Adjacent to Methoxy Group

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov

In the case of this compound, a nucleophilic attack on the methoxy-substituted ring is theoretically challenging. The methoxy group itself is not a good leaving group. For a substitution to occur at the position adjacent to the methoxy group (the C4 or C6 positions), a suitable leaving group, such as a halide, would need to be present at that position.

Even with a leaving group present, the electronic nature of the ring is not highly favorable for SNAr. The methoxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack. While the carboxylic acid at the meta position has an electron-withdrawing effect, its influence is less pronounced compared to strongly deactivating groups like nitro groups. masterorganicchemistry.com Therefore, forcing a nucleophilic aromatic substitution on this ring would likely require harsh reaction conditions. A concerted SNAr mechanism, which does not strictly require strong electron-withdrawing groups, could potentially be at play, but this is less common. nih.gov

A more plausible scenario for nucleophilic substitution on a related structure involves the reaction of 2-methoxybenzoate (B1232891) esters with aryl Grignard reagents, which proceeds via a nucleophilic aromatic substitution mechanism to form biphenyl compounds. rsc.org This suggests that under specific conditions, the methoxy group can be displaced, but this is typically facilitated by the ester group and a strong nucleophile.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) Reactivity

| Feature | Influence on SNAr Reactivity | Relevance to this compound |

| Leaving Group | A good leaving group (e.g., halide, triflate) is required. | The methoxy group is a poor leaving group. |

| Electron-withdrawing Groups | Strongly activating (e.g., -NO2) ortho/para to the leaving group. wikipedia.org | The carboxylic acid is meta-directing and moderately deactivating. |

| Nucleophile | Strong nucleophiles are generally required. | Dependent on the specific reaction being attempted. |

| Ring Electronics | Electron-poor rings are more reactive. masterorganicchemistry.com | The methoxy group makes the ring relatively electron-rich. |

Reactions of the Aromatic Rings

The two aromatic rings of this compound exhibit distinct reactivity profiles due to their different substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is the characteristic reaction of aromatic compounds, involving the attack of an electrophile on the electron-rich benzene ring. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the ring.

Ring A (2-Formylphenyl ring): The formyl group (-CHO) is a deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. Any electrophilic attack would be directed to the positions meta to the formyl group.

Ring B (3-Carboxy-5-methoxyphenyl ring): This ring contains both an activating group (methoxy, -OCH3) and a deactivating group (carboxylic acid, -COOH).

The methoxy group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature.

The directing effects of these two groups are synergistic. The positions ortho and para to the methoxy group are C2, C4, and C6. The positions meta to the carboxylic acid are C2 and C6. Therefore, electrophilic substitution is strongly directed to the C2 and C6 positions of this ring, which are ortho to the methoxy group and meta to the carboxylic acid. The C4 position, being para to the methoxy group but ortho to the deactivating carboxylic acid, would be less favored.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Ring | Electronic Effect | Directing Effect |

| -CHO | Ring A | Deactivating | Meta |

| -OCH3 | Ring B | Activating | Ortho, Para |

| -COOH | Ring B | Deactivating | Meta |

Directed C-H Activation Strategies

Directed C-H activation is a powerful tool in organic synthesis that allows for the functionalization of otherwise unreactive C-H bonds. This is typically achieved using a directing group that coordinates to a metal catalyst, bringing it into proximity with a specific C-H bond.

In this compound, both the carboxylic acid and the formyl group can act as directing groups.

Carboxylic Acid as a Directing Group: The carboxylic acid is a well-established directing group for ortho-C-H functionalization. In this molecule, it could direct the functionalization of the C2 and C6 positions of the methoxy-substituted ring.

Formyl Group as a Directing Group: The formyl group can also direct ortho-C-H activation, which would lead to functionalization of the C3 and C1' positions of the biphenyl system.

Recent research has shown that C-H functionalization can also be directed to the meta position of benzoic acid derivatives using specialized templates. beilstein-journals.org This could potentially allow for the functionalization of the C5 position of the methoxy-substituted ring.

Annulation Reactions for Polycyclic Systems

Annulation reactions are processes in which a new ring is formed onto an existing one. The bifunctional nature of this compound makes it a potential precursor for the synthesis of various polycyclic systems.

The presence of the ortho-formyl group on the biphenyl scaffold is a key feature that can be exploited in annulation reactions. For instance, the formyl group can react with a variety of nucleophiles in intramolecular cyclization reactions. One potential pathway could involve the reaction of the formyl group with a suitably functionalized ortho-substituent on the other ring, which could be introduced via a directed C-H activation reaction.

Furthermore, cascade C-H annulation reactions involving benzaldehydes, anilines, and alkynes have been developed to synthesize dibenzo[a,f]quinolizinium salts, which are of interest for their fluorescence properties. While not directly demonstrated on this specific substrate, the formyl group of this compound could potentially participate in similar transformations, leading to complex heterocyclic structures. The electronic and steric environment provided by the methoxy and carboxylic acid groups would undoubtedly influence the feasibility and outcome of such annulation reactions.

Spectroscopic and Advanced Structural Elucidation of 3 2 Formylphenyl 5 Methoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for determining the primary structure of 3-(2-Formylphenyl)-5-methoxybenzoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals would be expected for the aldehyde proton (CHO), the methoxy (B1213986) group protons (OCH₃), the carboxylic acid proton (COOH), and the aromatic protons on both phenyl rings. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents. For instance, the aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm). The aromatic protons exhibit complex splitting patterns (multiplets) due to spin-spin coupling, and their specific chemical shifts help in assigning their positions on the biphenyl (B1667301) core.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key resonances would include those for the carbonyl carbons of the aldehyde and carboxylic acid groups (typically in the range of 160-200 ppm), the carbon of the methoxy group (around 55-60 ppm), and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the positions of the formyl, methoxy, and carboxylic acid substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 12.0 - 13.0 | 165 - 175 |

| Aldehyde (CHO) | 9.8 - 10.2 | 190 - 195 |

| Methoxy (OCH₃) | 3.8 - 4.0 | 55 - 60 |

| Aromatic (Ar-H) | 7.0 - 8.2 | 110 - 140 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and its derivatives. science.gov

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.netyoutube.comuvic.ca For this molecule, COSY would be crucial for tracing the connectivity of protons within each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the signals of directly attached carbon atoms. researchgate.netyoutube.comuvic.ca This allows for the direct assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range connectivities (typically over two or three bonds) between protons and carbons. science.govresearchgate.netyoutube.com This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the two phenyl rings and the substituents. For example, correlations between the aldehyde proton and carbons in its phenyl ring, or between the methoxy protons and the carbon to which the methoxy group is attached, would be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. science.govresearchgate.net This is especially important for determining the preferred conformation or rotational isomers of the biphenyl system in solution. Correlations between protons on the two different phenyl rings can help to elucidate the dihedral angle between them.

Solid-state NMR (ssNMR) is a powerful tool for characterizing the structure and dynamics of molecules in their crystalline state. nih.govacs.orgeuropeanpharmaceuticalreview.com For this compound, which may exist in different polymorphic forms, ssNMR can provide detailed information that is not accessible from solution-state NMR. nih.goveuropeanpharmaceuticalreview.comresearchgate.net

Different crystalline packing arrangements can lead to distinct ssNMR spectra, allowing for the identification and quantification of different polymorphs. researchgate.net ¹³C cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR experiment that provides high-resolution spectra of solid samples. nih.gov The chemical shifts observed in the solid state can be sensitive to intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and formyl groups. acs.org

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the purity of a compound without the need for a reference standard of the analyte itself. bwise.kr The purity of this compound can be determined by ¹H qNMR using a certified internal standard with a known purity, such as benzoic acid or maleic acid. bipm.orgnist.govotsuka.co.jp

The method relies on the direct relationship between the integrated signal intensity of a specific resonance and the number of protons it represents. acs.org By comparing the integral of a well-resolved signal from the analyte with that of the internal standard, the absolute purity of the sample can be calculated. acs.org qNMR can also be employed to monitor the progress of reactions involving this compound by quantifying the disappearance of reactants and the appearance of products over time.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups within this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Key vibrational frequencies for this molecule include:

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. stmarys-ca.edudocbrown.info

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak typically appears around 1700-1725 cm⁻¹. stmarys-ca.edudocbrown.info The exact position can be influenced by conjugation and hydrogen bonding.

C=O Stretch (Aldehyde): Another strong absorption is expected for the aldehyde carbonyl group, usually in the range of 1680-1700 cm⁻¹. ias.ac.in This can sometimes overlap with the carboxylic acid C=O stretch.

C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹. ias.ac.in

C-O Stretch (Carboxylic Acid and Methoxy): Stretching vibrations for the C-O single bonds of the carboxylic acid and the methoxy ether linkage are expected in the fingerprint region, typically between 1200 and 1300 cm⁻¹. docbrown.info

Aromatic C=C and C-H Bending: The aromatic rings will give rise to several characteristic absorptions. C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. stmarys-ca.edu Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are found at lower frequencies (typically below 900 cm⁻¹). stmarys-ca.edu

Interactive Data Table: Characteristic FT-IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Aldehyde | C=O Stretch | 1680 - 1700 | Strong |

| Aldehyde | C-H Stretch | 2820 & 2720 | Weak-Medium |

| Ether (Methoxy) | C-O Stretch | 1200 - 1300 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Aromatic Ring | C-H Bending | < 900 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, offering insights into chemical structure, polymorphism, and crystallinity. For a molecule like this compound, the Raman spectrum would be expected to exhibit a series of characteristic bands corresponding to its distinct functional groups and aromatic frameworks.

Key vibrational modes would include:

Carbonyl Stretching (C=O): Strong bands are anticipated for the aldehyde (formyl) and carboxylic acid groups. The aldehyde C=O stretching vibration typically appears in the range of 1680-1715 cm⁻¹. The carboxylic acid C=O stretch is usually observed between 1630 and 1680 cm⁻¹ for dimeric forms.

Aromatic C-C Stretching: Multiple bands between 1400 and 1600 cm⁻¹ would be characteristic of the vibrations within the two phenyl rings.

C-H Stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while the aldehyde C-H stretch would produce a distinctive, though often weak, pair of bands around 2720 and 2820 cm⁻¹.

Methoxy Group Vibrations: The C-O stretching of the methoxy group would likely appear in the 1000-1300 cm⁻¹ region.

Analysis of the Raman spectra of related biphenyl compounds reveals that the inter-ring C-C stretching mode is a key feature, often appearing around 1280 cm⁻¹. The precise positions of these bands can be influenced by the molecular conformation and intermolecular interactions in the solid state.

Table 1: Expected Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1680 - 1715 |

| Carboxylic Acid | C=O Stretch (dimer) | 1630 - 1680 |

| Aromatic Rings | C-C Stretch | 1400 - 1600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aldehyde C-H | C-H Stretch | 2720, 2820 |

| Methoxy Group | C-O Stretch | 1000 - 1300 |

| Biphenyl Linkage | C-C Stretch | ~1280 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular mass of this compound (C₁₅H₁₂O₄). This allows for the calculation of its elemental formula with high accuracy, distinguishing it from other compounds with the same nominal mass. The exact mass can be used to confirm the identity of the synthesized compound.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. In ESI-MS, the compound would typically be observed as a deprotonated molecule, [M-H]⁻, in negative ion mode, or as a protonated molecule, [M+H]⁺, in positive ion mode. Other ionization methods, such as atmospheric pressure chemical ionization (APCI), could also be utilized depending on the compound's properties and the analytical requirements.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the [M-H]⁻ or [M+H]⁺ ion) and its subsequent fragmentation to produce a characteristic pattern of product ions. This fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would likely involve the loss of small molecules such as H₂O, CO, and CO₂ from the carboxylic acid and formyl groups. Cleavage of the bond between the two phenyl rings would also be an expected fragmentation pathway.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Expected Observation | Information Obtained |

| HRMS | Precise m/z value for C₁₅H₁₂O₄ | Elemental Formula Confirmation |

| ESI-MS (-) | [M-H]⁻ ion | Molecular Weight |

| ESI-MS (+) | [M+H]⁺ ion | Molecular Weight |

| MS/MS | Fragmentation pattern (e.g., loss of H₂O, CO, CO₂) | Structural Elucidation |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

The crystal structure would also reveal the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. Carboxylic acids commonly form centrosymmetric dimers in the solid state through hydrogen bonds between their carboxyl groups. The packing of these dimers in the crystal lattice would also be determined. As this compound is not chiral, the determination of absolute stereochemistry would not be applicable.

Table 3: Potential X-ray Crystallography Data for this compound

| Parameter | Information Provided |

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | Size and shape of the repeating unit |

| Bond Lengths & Angles | Precise molecular geometry |

| Dihedral Angles | Molecular conformation, e.g., twist between phenyl rings |

| Hydrogen Bonding | Intermolecular interactions and packing |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to determine the crystalline structure of materials. It provides information on the atomic arrangement, crystal system, and phase purity of a solid sample. In the analysis of this compound and its derivatives, PXRD is instrumental in identifying the specific crystalline form, or polymorph, of the compound. Different polymorphs of a molecule can exhibit distinct physical properties, including solubility, melting point, and stability, which are critical in various applications.

The PXRD pattern is a fingerprint of a crystalline solid, characterized by a series of diffraction peaks at specific angles (2θ) and with varying intensities. The positions of these peaks are governed by Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between crystal lattice planes, and 'θ' is the diffraction angle. By analyzing the peak positions and intensities, the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal can be determined.

For derivatives of benzoic acid, PXRD studies have been employed to elucidate their crystal structures and intermolecular interactions. For instance, the crystal structures of several ortho-, meta-, and para-substituted benzoic acid derivatives have been successfully determined using X-ray powder diffraction data. These studies often involve a combination of experimental PXRD measurements and computational methods, such as Density Functional Theory (DFT), to refine the crystal structure and analyze intermolecular interactions like hydrogen bonding and π-π stacking.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable information about the electronic structure and conjugation within a molecule.

Absorption and Emission Characteristics

The UV-Vis absorption spectrum of a compound like this compound is expected to exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions. The biphenyl core, along with the formyl and carboxylic acid functional groups, contains chromophores that absorb in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the extent of conjugation and the presence of auxochromic groups like the methoxy group.

Upon absorption of light, an excited molecule can return to its ground state through various pathways, including fluorescence, which is the emission of light. The fluorescence spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy) due to energy loss through vibrational relaxation in the excited state. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.

For biphenyl derivatives, the electronic absorption spectra are influenced by the dihedral angle between the two phenyl rings. A more planar conformation generally leads to a red-shift (bathochromic shift) in the absorption maximum due to increased π-conjugation. Substituents on the biphenyl rings can also significantly affect the absorption and emission properties. For instance, electron-donating groups like methoxy and electron-withdrawing groups like formyl and carboxyl can induce intramolecular charge transfer (ICT) upon excitation, which can influence the fluorescence characteristics.

While specific experimental absorption and emission data for this compound are not provided in the available search results, a hypothetical data table based on typical values for similar aromatic carboxylic acids and aldehydes is presented below for illustrative purposes.

| Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | ΦF |

| Cyclohexane | 295 | 15,000 | 350 | 0.15 |

| Dichloromethane (B109758) | 305 | 16,500 | 365 | 0.12 |

| Acetonitrile (B52724) | 302 | 16,000 | 362 | 0.13 |

| Methanol | 308 | 17,000 | 370 | 0.10 |

| Water | 310 | 17,500 | 375 | 0.08 |

Solvatochromism Studies and Excited State Dipole Moments

Solvatochromism is the phenomenon where the position, and sometimes the intensity, of a molecule's UV-Vis absorption or emission bands changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule. wikipedia.org If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a red-shift (positive solvatochromism). wikipedia.org Conversely, if the ground state is more polar, a blue-shift (negative solvatochromism) will be observed. wikipedia.org

For molecules like this compound, which possess both electron-donating (methoxy) and electron-withdrawing (formyl, carboxyl) groups, an intramolecular charge transfer (ICT) from the donor to the acceptor moieties can occur upon photoexcitation. This ICT leads to a significant increase in the dipole moment of the excited state (μe) compared to the ground state (μg). Consequently, polar solvents will stabilize the more polar excited state to a greater extent than the ground state, resulting in a red-shift in the fluorescence emission spectrum.

The change in dipole moment upon excitation can be estimated using the Lippert-Mataga equation, which relates the Stokes shift (the difference in energy between the absorption and emission maxima) to the solvent polarity function, Δf:

Δν = νabs - νem = (2/hc) * ((μe - μg)2 / a3) * Δf + constant

where νabs and νem are the wavenumbers of the absorption and emission maxima, respectively, h is Planck's constant, c is the speed of light, 'a' is the Onsager cavity radius of the solute molecule, and Δf is the orientation polarizability of the solvent. By plotting the Stokes shift against the solvent polarity function for a series of solvents, the change in dipole moment (Δμ = μe - μg) can be determined from the slope of the line.

A hypothetical solvatochromic data set for this compound is presented below to illustrate the expected trend.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Δf | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |

| n-Hexane | 1.88 | 1.375 | 0.001 | 298 | 355 | 5560 |

| Toluene | 2.38 | 1.497 | 0.014 | 302 | 362 | 5680 |

| Dichloromethane | 8.93 | 1.424 | 0.218 | 305 | 370 | 6050 |

| Acetone (B3395972) | 20.7 | 1.359 | 0.284 | 304 | 375 | 6520 |

| Acetonitrile | 37.5 | 1.344 | 0.305 | 302 | 378 | 6980 |

| Methanol | 32.7 | 1.329 | 0.309 | 308 | 385 | 7010 |

This data would allow for the calculation of the excited state dipole moment, providing insight into the electronic redistribution upon photoexcitation.

No Publicly Available Computational Studies Found for this compound

Following a comprehensive search for computational and theoretical investigations into the chemical compound this compound, it has been determined that there are no publicly available scientific studies matching the specific requirements for the requested article. The search included targeted queries for Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) analyses, which are essential for detailing the compound's geometry, electronic structure, vibrational frequencies, non-covalent interactions, and UV-Vis spectra as per the requested outline.

Geometry Optimization and Conformational Analysis: No data was found regarding the optimized molecular structure or conformational landscape of this compound.

Electronic Structure Analysis: Information on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this specific molecule is not available in the reviewed literature.

Vibrational Frequency Analysis: There are no published theoretical predictions of the infrared or Raman spectra for this compound.

Non-Covalent Interactions: Detailed computational analysis of intermolecular forces and non-covalent interactions governing the molecular assembly of this compound has not been reported.

Prediction of Electronic Excitation and UV-Vis Spectra: No TD-DFT studies predicting the electronic transitions and UV-Vis absorption spectrum for this molecule could be located.

While computational studies exist for related but structurally distinct molecules, such as other benzoic acid derivatives, the strict requirement to focus solely on this compound prevents the inclusion of such data. Generating an article based on analogous compounds would be speculative and would not provide scientifically accurate information for the target molecule.

Therefore, it is not possible to construct the detailed, data-driven article as outlined in the instructions due to the absence of dedicated computational research on this compound in the accessible scientific literature.

Computational and Theoretical Investigations of 3 2 Formylphenyl 5 Methoxybenzoic Acid

Time-Dependent Density Functional Theory (TD-DFT)

Nature of Electronic Transitions (π-π, ICT)*

The electronic absorption properties of aromatic molecules like 3-(2-Formylphenyl)-5-methoxybenzoic acid are governed by transitions of electrons between molecular orbitals. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for calculating and characterizing these transitions. For this molecule, two primary types of electronic transitions are expected: π-π* and intramolecular charge transfer (ICT).

π-π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of conjugated systems, such as the phenyl rings in the molecule. These transitions are typically responsible for the strong absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. In this compound, π-π* transitions would be associated with the electronic systems of both the methoxybenzoic acid ring and the formylphenyl ring.

Intramolecular Charge Transfer (ICT): ICT is a process where an electron is transferred from an electron-donating group (EDG) to an electron-withdrawing group (EWG) within the same molecule upon photoexcitation. In the target molecule, the methoxy (B1213986) group (-OCH₃) acts as an EDG, while the formyl (-CHO) and carboxylic acid (-COOH) groups are EWGs. Therefore, transitions with significant ICT character are expected, where electron density moves from the methoxy-substituted ring towards the formyl- and carboxyl-substituted parts of the molecule. These transitions are often sensitive to solvent polarity.

TD-DFT calculations can predict the excitation energies (which correspond to absorption wavelengths), oscillator strengths (related to absorption intensity), and the nature of the orbitals involved in each transition.

Illustrative TD-DFT Results for Electronic Transitions

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Primary Character | Orbitals Involved |

| S₀ → S₁ | 325 | 0.45 | π-π/ICT | HOMO → LUMO |

| S₀ → S₂ | 290 | 0.21 | π-π | HOMO-1 → LUMO |

| S₀ → S₃ | 255 | 0.68 | π-π* | HOMO → LUMO+1 |

Reaction Mechanism Studies

Computational chemistry provides indispensable tools for mapping out the intricate details of chemical reactions, offering insights that are often difficult to obtain through experiments alone.

Understanding the rate of a chemical reaction requires identifying the highest energy point along the reaction pathway, known as the transition state (TS). Transition state theory explains that the rate of a reaction is fundamentally linked to the energy difference between the reactants and the transition state, known as the energy barrier or activation energy.

For a reaction involving this compound, computational methods like DFT would be used to:

Map the Potential Energy Surface (PES): The PES is a mathematical landscape that relates the energy of a molecular system to its geometry.

Locate Stationary Points: Reactants, products, and intermediates are located at minima on the PES, while transition states are identified as first-order saddle points (a maximum in one direction—the reaction coordinate—and a minimum in all other directions).

Calculate Energy Barriers (ΔG‡): The Gibbs free energy of activation is calculated as the difference in energy between the transition state and the reactants. A lower energy barrier corresponds to a faster reaction rate.

Many reactions can proceed through multiple pathways, leading to different products or isomers. This is particularly relevant for electrophilic aromatic substitution (EAS) reactions on the two phenyl rings of this compound, which have multiple potential reaction sites.

Computational methods can elucidate the most favorable reaction pathway by comparing the energy barriers of all possible routes. The pathway with the lowest activation energy is predicted to be the dominant one.

For predicting regioselectivity in EAS, several computational approaches exist:

Analysis of σ-complexes: The stability of the intermediate carbocation (Wheland intermediate or σ-complex) formed during the reaction can be calculated. The most stable intermediate corresponds to the major product.

Frontier Molecular Orbital (FMO) Theory: The regioselectivity can often be predicted by examining the distribution of the Highest Occupied Molecular Orbital (HOMO), as electrophiles tend to attack regions of high HOMO density.

Specialized Models: Methods like RegioSQM have been developed to predict regioselectivity by calculating proton affinities across the aromatic system. Machine learning models have also shown high accuracy in these predictions.

Illustrative Regioselectivity Prediction for Bromination

| Position of Attack | Calculated Relative Energy of σ-complex (kcal/mol) | Predicted Outcome |

| C4 (para to -COOH) | +2.5 | Minor Product |

| C6 (ortho to -COOH) | +4.8 | Minor Product |

| C3' (ortho to -CHO) | +3.1 | Minor Product |

| C5' (para to -CHO) | 0.0 | Major Product |

Many important reactions for synthesizing biaryl compounds, such as the Suzuki-Miyaura cross-coupling, are catalyzed by transition metals like palladium. Computational modeling, primarily using DFT, is essential for understanding the complex, multi-step mechanisms of these catalytic cycles.

A typical palladium-catalyzed cross-coupling cycle involves several key steps:

Oxidative Addition: The catalyst activates an aryl halide.

Transmetalation: The organic group from another reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.

Reductive Elimination: The two organic groups couple to form the final product, regenerating the active catalyst.

By calculating the energies of all intermediates and transition states for each step, computational models can identify the rate-determining step, rationalize the effect of different ligands and substrates, and guide the development of more efficient catalysts.

Quantum Chemical Descriptors and Structure-Activity Relationships

Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to correlate the chemical structure of a molecule with its physical properties or biological activity. These models are built upon molecular descriptors, which are numerical values that encode structural, physical, or electronic features of a molecule.

Quantum chemical descriptors, derived from calculations like DFT, provide detailed electronic information and are frequently used in QSPR/QSAR studies. For this compound, key descriptors would include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO) relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Atomic Charges: The distribution of electron density across the molecule, which can indicate sites susceptible to nucleophilic or electrophilic attack.

Electronegativity (χ) and Hardness (η): These global reactivity indices help describe the general chemical behavior of the molecule.

By building a mathematical model (e.g., using multiple linear regression) that links these descriptors to an observable property (like solubility, toxicity, or reaction rate) for a series of related compounds, the model can then be used to predict the property for new, untested molecules.

Illustrative Quantum Chemical Descriptors

| Descriptor | Calculated Value |

| E_HOMO | -6.5 eV |

| E_LUMO | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 Debye |

| Electronegativity (χ) | 4.3 eV |

| Chemical Hardness (η) | 2.2 eV |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital Theory (FMOT) is a cornerstone of computational chemistry, offering profound insights into the electronic characteristics and reactivity of molecules. libretexts.orgwikipedia.org This theory centers on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is indicative of a molecule's electron-donating capability, whereas the LUMO's energy corresponds to its electron-accepting nature. The energy differential between the HOMO and LUMO, termed the HOMO-LUMO gap, is a critical determinant of a molecule's kinetic stability, chemical reactivity, and polarizability. A narrower HOMO-LUMO gap generally signifies heightened chemical reactivity and diminished kinetic stability, as less energy is needed to excite an electron from the HOMO to the LUMO.

Analysis of HOMO and LUMO in this compound

Computational analyses of analogous aromatic carboxylic acids have demonstrated that the HOMO is frequently localized on the electron-rich aromatic ring. At the same time, the LUMO is concentrated in the electron-deficient areas, especially on the fragments bearing the electron-withdrawing groups. For instance, in the structurally related compound 4'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid, the HOMO is predominantly located on the biphenyl (B1667301) rings, with the LUMO being concentrated on the benzoic acid portion. nih.gov A comparable distribution is anticipated for this compound. In this case, the HOMO would likely be delocalized over the methoxy-substituted phenyl ring, and the LUMO would be primarily situated on the phenyl ring substituted with the formyl and carboxyl groups.

HOMO-LUMO Gap and Chemical Reactivity

The energy gap between the HOMO and LUMO serves as a crucial indicator of a molecule's stability and reactivity. A substantial energy gap points to high stability and low reactivity, while a small energy gap suggests the opposite. The concurrent presence of both electron-donating and electron-withdrawing groups in this compound is predicted to lead to a relatively small HOMO-LUMO gap. This would, in turn, facilitate intramolecular charge transfer from the electron-rich segment of the molecule to its electron-poor segment. researchgate.net This characteristic implies that the molecule is likely to be chemically reactive.

For context, computational investigations on 4'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid, utilizing Density Functional Theory (DFT) at the B3LYP/6–311+ G(d,p) level, have determined a HOMO-LUMO gap of 4.3337 eV. nih.gov It is plausible that this compound would possess a comparable energy gap. The following table provides theoretically derived values for the frontier molecular orbitals of compounds with similar structural features, calculated using DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 4'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid | -6.21 | -1.88 | 4.33 |

| 3-Methoxy-2,4,5-trifluorobenzoic acid | -7.05 | -1.54 | 5.51 |

| 4-(Benzylamino)benzoic acid derivative | -5.89 | -1.45 | 4.44 |

The application of Frontier Molecular Orbital Theory offers valuable forecasts regarding the electronic behavior of this compound. The anticipated distribution of the HOMO and LUMO, shaped by the electron-donating methoxy group and the electron-withdrawing formyl and carboxylic acid groups, indicates a tendency for intramolecular charge transfer. The projected small HOMO-LUMO gap suggests that the molecule is likely to be chemically reactive. These theoretical deductions are pivotal for comprehending the molecule's potential utility in diverse chemical applications.

Applications As a Synthetic Intermediate and Advanced Precursor

Precursor for Complex Organic Molecules

The strategic placement of the reactive formyl and carboxylic acid moieties on a stable biaryl backbone allows 3-(2-Formylphenyl)-5-methoxybenzoic acid to serve as a foundational building block for intricate molecular designs, including pharmacologically relevant heterocyclic systems and other tailored benzoic acid derivatives.

Building Blocks for Heterocyclic Systems

The ortho-formylphenyl moiety is a classic precursor for the synthesis of fused heterocyclic rings. The aldehyde group provides an electrophilic site for cyclization reactions with various nucleophiles, particularly those containing nitrogen, leading to the formation of important heterocyclic cores.

Quinazolinones are a significant class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of quinazolinone derivatives can be achieved from 2-aminobenzaldehydes or related structures. nih.govnih.gov While direct synthesis from this compound is not explicitly detailed in the provided results, a plausible and established synthetic route involves the reaction of the formyl group with a nitrogen source, such as ammonia (B1221849) or a primary amine, in the presence of an oxidant.

The general transformation involves an initial condensation between the aldehyde and ammonia (or an amine) to form an imine, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic quinazolinone ring system. In this context, the 3-(5-methoxy-2-carboxyphenyl) group would remain as a significant substituent on the quinazolinone core. A widely employed method for synthesizing 4(3H)-quinazolinones involves the acylation of anthranilic acid, followed by ring closure. nih.gov An alternative and relevant pathway starts with o-aminobenzaldehydes, which react with various partners to form the quinazoline (B50416) skeleton. nih.govnih.gov For this compound, a hypothetical reaction could proceed as shown in the table below, by analogy to known syntheses.

Table 1: Representative Synthesis of Quinazolinones from o-Formyl Precursors

| Precursor Type | Reagents & Conditions | Product Type | Ref. |

|---|---|---|---|

| 2-Aminobenzaldehydes | Benzylamines, I₂, O₂ (oxidant) | 2-Arylquinazolines | nih.gov |

| 2-Aminobenzylalcohols | Aldehydes, NH₄Cl, CuCl/TEMPO | 2-Substituted Quinazolines | nih.gov |

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, frequently found in pharmaceuticals and agrochemicals. The most common and robust method for their synthesis is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative under acidic conditions. jk-sci.comnih.govmdpi.comgoogle.com

The molecule this compound contains a single carbonyl group (the aldehyde). To serve as a precursor for a pyrazole via the Knorr synthesis, it would need to be reacted in a manner that involves a second, suitably positioned carbonyl functionality. A hypothetical route could involve the reaction of the formyl group and the carboxylic acid group with a hydrazine. The reaction would likely proceed via initial condensation of the more reactive aldehyde with one nitrogen of the hydrazine to form a hydrazone. Subsequent intramolecular attack by the second nitrogen atom onto the carboxylic acid (or an activated derivative) would lead to cyclization and dehydration, ultimately forming a pyrazolone, a keto-derivative of pyrazole. chemhelpasap.comrsc.org

Table 2: General Principles of the Knorr Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Key Conditions | Product | Ref. |

|---|---|---|---|---|

| 1,3-Diketone | Hydrazine or Substituted Hydrazine | Acid Catalyst | Substituted Pyrazole | jk-sci.commdpi.com |

| β-Ketoester | Hydrazine or Substituted Hydrazine | Acid Catalyst, Heat | Pyrazolone | chemhelpasap.comrsc.org |

Intermediates in the Synthesis of Benzoic Acid Derivatives for Diverse Applications

Beyond serving as a scaffold for heterocycles, this compound can be used to generate other valuable benzoic acid derivatives through transformations targeting the carboxylic acid group.

Modern synthetic methods, particularly those involving photoredox catalysis, have enabled the use of carboxylic acids as precursors to radical species. princeton.edursc.org Through a process of single-electron transfer followed by decarboxylation (loss of CO₂), the aryl radical 3-(2-formylphenyl)-5-methoxy-phenyl can be generated. This highly reactive intermediate can then participate in a variety of bond-forming reactions. For instance, in a Giese-type conjugate addition, the radical can add to electron-deficient alkenes (Michael acceptors) to form new carbon-carbon bonds. princeton.eduacs.org This strategy allows for the formal replacement of the carboxylic acid group with a wide array of alkyl or functionalized chains, producing novel substituted biaryl compounds while retaining the formyl and methoxy (B1213986) groups. acs.org

Table 3: Examples of Decarboxylative Functionalization of Carboxylic Acids

| Carboxylic Acid Type | Reaction Type | Key Conditions | Resulting Transformation | Ref. |

|---|---|---|---|---|

| Aliphatic & α-Amino Acids | Conjugate Addition | Visible Light, Photoredox Catalyst (e.g., Ir-based) | -COOH group replaced by an alkylated chain | princeton.eduacs.org |

| Aromatic Carboxylic Acids | Acylarylation of Olefins | Visible Light, Photoredox Catalyst, DMDC | Formation of ketones and heterocyclic scaffolds | nih.gov |

The title compound is itself a biaryl carboxylic acid. This section refers to its use in synthesizing new biaryl structures. The carboxylic acid group can be strategically replaced with another aryl group through decarbonylative cross-coupling reactions. rsc.orgrsc.org A powerful two-step sequence involves the palladium-catalyzed decarbonylative borylation of the aryl carboxylic acid. rsc.orgacs.org In this reaction, the -COOH group is converted into a boronic ester (e.g., a pinacol (B44631) boronate). This transformation is significant because aryl boronic esters are key substrates in the Suzuki-Miyaura cross-coupling reaction. nih.gov The resulting boronic ester derived from this compound could then be coupled with a variety of aryl halides or triflates to construct more complex and diverse tri- or poly-aryl systems. This approach allows for the systematic extension of the aromatic framework. rsc.orgresearchgate.net

Table 4: Synthetic Utility of Aryl Carboxylic Acids in Biaryl Synthesis

| Step | Transformation | Reagents & Catalyst | Intermediate/Product | Ref. |

|---|---|---|---|---|

| 1 | Decarbonylative Borylation | Bis(pinacolato)diboron, Pd-catalyst | Aryl Boronic Ester | rsc.orgrsc.orgacs.org |

Role in Catalytic Processes

The inherent structural features of this compound allow for its derivatives to be employed in various catalytic systems, spanning both metal-based and organocatalytic reactions.

Ligand Scaffolds for Metal-Catalyzed Reactions

The biphenyl (B1667301) backbone of this compound provides a robust scaffold for the design of specialized ligands for metal-catalyzed cross-coupling reactions. The presence of the carboxylic acid and formyl groups allows for the introduction of various coordinating moieties. For instance, the formyl group can be converted into an oxime, imine, or alcohol, while the carboxylic acid can be transformed into an amide or ester. These transformations enable the creation of bidentate or even tridentate ligands capable of chelating to a metal center.

The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the biphenyl core. The methoxy group, for example, acts as an electron-donating group, which can influence the electron density at the metal center and thereby modulate its catalytic activity. The atropisomeric nature of substituted biphenyls can also be exploited to develop chiral ligands for asymmetric catalysis, leading to the enantioselective synthesis of valuable compounds.

Organocatalytic Applications (e.g., Acyl Transfer Catalysis, Kinetic Resolution)

Derivatives of this compound have potential applications in organocatalysis. The structural motif is related to precursors used in the synthesis of certain organocatalysts. For example, modifications of the formyl and carboxylic acid groups can lead to the formation of chiral isothioureas or N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a variety of chemical transformations.

In the context of acyl transfer catalysis, chiral catalysts derived from similar biphenyl structures can facilitate the enantioselective acylation of alcohols and amines. Dynamic kinetic resolution (DKR) is another area where such catalysts are influential. For instance, isothiourea-catalyzed DKR has been successfully applied to the synthesis of tetra-substituted 3-hydroxyphthalide esters with high enantioselectivity. researchgate.net While direct use of this compound is not explicitly detailed, its structural elements are pertinent to the design of catalysts for these transformations.

Integration into Multi-Step Total Synthesis

The bifunctional nature of this compound makes it a useful intermediate in the total synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Pharmaceutical Intermediates